molecular formula C16H16N4O3 B2405087 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide CAS No. 1795477-15-4

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2405087
CAS No.: 1795477-15-4
M. Wt: 312.329
InChI Key: SPPPNXRCKPYRLC-UHFFFAOYSA-N
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Description

N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]oxazole core fused with a pyrrolidine ring and an isoxazole-5-carboxamide moiety. The benzo[d]oxazole scaffold is known for its aromaticity and electron-deficient nature, which can facilitate π-π stacking and dipole interactions in biological systems .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-15(14-7-8-18-23-14)17-10-11-4-3-9-20(11)16-19-12-5-1-2-6-13(12)22-16/h1-2,5-8,11H,3-4,9-10H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPPNXRCKPYRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC=NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the scalability of the synthesis. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound .

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Benzo[d]oxazole Derivatives with Alkyne Alcohol Substituents

Compounds 165 and 166 ():

  • Structure : 1-(Benzo[d]oxazol-7-yl)but-2-yn-1-ol (165) and 1-(Benzo[d]oxazol-2-yl)but-2-yn-1-ol (166) feature a but-2-yn-1-ol substituent attached to benzo[d]oxazole at the 7- and 2-positions, respectively .
  • Functional Groups: The alkyne alcohol in 165/166 contrasts with the target’s pyrrolidine-isoxazole-carboxamide chain. The latter’s carboxamide may improve solubility and hydrogen-bonding capacity compared to the hydroxyl group in 165/164.

Table 1: Structural Comparison with Alkyne Alcohol Derivatives

Compound Core Structure Substituent Molecular Weight (g/mol)* Key Functional Groups
Target Compound Benzo[d]oxazole Pyrrolidine-isoxazole-carboxamide ~350 (estimated) Amide, pyrrolidine, isoxazole
Compound 166 Benzo[d]oxazole 1-(But-2-yn-1-ol) 188.2 (ESIMS) Hydroxyl, alkyne

*Molecular weight for the target compound is estimated based on its formula; exact data unavailable in provided evidence.

Benzo[d]oxazole Vinyl Benzoate Esters

Compounds in :

  • Structure : 2-(Benzo[d]oxazol-2-yl)-1-phenylvinyl benzoates feature a vinyl benzoate ester linked to the benzo[d]oxazol-2-yl group .
  • Key Differences :
    • The vinyl benzoate ester introduces significant lipophilicity, whereas the target compound’s carboxamide and pyrrolidine may enhance polarity.
    • The absence of a flexible pyrrolidine ring in these esters could limit conformational adaptability during target binding.
  • Spectroscopic Insights : The ¹⁵N NMR chemical shifts for these esters (-131.8 ppm to -131.2 ppm) suggest a consistent electronic environment at nitrogen, which may differ in the target compound due to the amide group’s electron-withdrawing effects.

Isoxazole Carboxamide Derivatives

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () :

  • Structure : This analog replaces the benzo[d]oxazole with a thiazole ring and positions the carboxamide at isoxazole-4 instead of 5 .
  • Key Differences :
    • Heterocycle Swap : Thiazole (in ) vs. benzo[d]oxazole (target compound). Thiazole’s sulfur atom may alter electronic properties and metabolic stability.
    • Carboxamide Position : The 4-carboxamide in vs. 5-carboxamide in the target compound. Positional isomerism could affect hydrogen-bonding geometry and target selectivity.
  • Implications : Thiazole-containing compounds are prevalent in antimicrobial agents, while benzo[d]oxazole derivatives may exhibit distinct biological profiles (e.g., kinase inhibition).

Table 2: Comparison with Isoxazole Carboxamide Analogs

Compound Core Heterocycle Carboxamide Position Notable Features
Target Compound Benzo[d]oxazole 5 Pyrrolidine flexibility, aromatic π-system
Thiazole 4 Sulfur atom, potential metabolic stability

Hydrogen Bonding and Crystallographic Considerations

While direct crystallographic data for the target compound are unavailable, and provide context:

  • The carboxamide group in the target compound likely participates in hydrogen-bonding networks, akin to patterns observed in other amide-containing crystals .
  • The pyrrolidine ring’s flexibility may influence crystal packing efficiency, contrasting with rigid analogs like the vinyl benzoate esters in .

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide is a complex organic compound with notable biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a unique combination of heterocyclic structures, including a benzo[d]oxazole moiety and an isoxazole ring. Its molecular formula is C16H16N4O3C_{16}H_{16}N_{4}O_{3} with a molecular weight of 312.32 g/mol. The synthesis involves several steps, typically starting from the preparation of the benzo[d]oxazole and pyrrolidine intermediates, followed by amide formation through nucleophilic substitution reactions. Optimized reaction conditions are crucial for achieving high yield and purity.

Summary of Synthesis Steps:

  • Preparation of Intermediates : Synthesize benzo[d]oxazole and pyrrolidine derivatives.
  • Coupling Reaction : Perform nucleophilic substitution to form the amide bond.
  • Purification : Use techniques such as recrystallization or chromatography to purify the final product.

Biological Mechanisms and Activities

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. The mechanisms of action include modulation of enzyme activity and interaction with specific receptors.

Key Biological Activities:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant antitumor properties, potentially through inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound ABenzo[d]oxazole + PyrrolidineAntitumor activity
Compound BBenzothiazole + PiperidineAntidepressant effects
Compound CIndole + PropanamideAnti-inflammatory properties

Case Study: Antitumor Activity

In a study examining various pyrazole derivatives for their antitumor effects, compounds with structural similarities to this compound showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted that specific substituents on the pyrazole ring enhanced cytotoxicity, suggesting that modifications to the isoxazole or benzo[d]oxazole components could similarly impact efficacy.

Future Directions

Research on this compound is still in its early stages. Future studies should focus on:

  • Mechanism Elucidation : Detailed investigations into its molecular targets and pathways.
  • In Vivo Studies : Assessing pharmacokinetics and therapeutic efficacy in animal models.
  • Structure–Activity Relationship (SAR) : Exploring how variations in structure affect biological activity to optimize therapeutic potential.

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